molecular formula C24H41NO3 B8523832 N-[4-(Hexadecyloxy)-2-hydroxyphenyl]acetamide CAS No. 78286-11-0

N-[4-(Hexadecyloxy)-2-hydroxyphenyl]acetamide

Cat. No. B8523832
CAS RN: 78286-11-0
M. Wt: 391.6 g/mol
InChI Key: HPNKKTVEGUKEEG-UHFFFAOYSA-N
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Patent
US04500626

Procedure details

A mixture of 111 g of 6-hexadecyloxy-2-methylbenzoxazole, 1,300 ml of ethanol, 110 ml of 33% hydrochloric acid and 550 ml of water was stirred at 55°-60° C. for 4 hours. The reaction solution was cooled to precipitate crystals, and the crystals were collected by filtration. 113 g of 2-acetylamino-5-hexadecyloxyphenol was obtained.
Name
6-hexadecyloxy-2-methylbenzoxazole
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:17][C:18]1[CH:27]=[CH:26][C:21]2[N:22]=[C:23]([CH3:25])[O:24][C:20]=2[CH:19]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C([OH:30])C.Cl>O>[C:23]([NH:22][C:21]1[CH:26]=[CH:27][C:18]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:19][C:20]=1[OH:24])(=[O:30])[CH3:25]

Inputs

Step One
Name
6-hexadecyloxy-2-methylbenzoxazole
Quantity
111 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)OC1=CC2=C(N=C(O2)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Name
Quantity
550 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 55°-60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=C1)OCCCCCCCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.